γ-リノレン酸メチルエステル

概要

説明

Methyl gamma-linolenate, also known as methyl (Z,Z,Z)-6,9,12-octadecatrienoate, is a fatty acid methyl ester derived from gamma-linolenic acid. It is an omega-6 polyunsaturated fatty acid with significant biological and industrial importance. This compound is commonly found in plant seeds, such as borage and evening primrose, and is known for its potential health benefits and applications in various fields .

科学的研究の応用

Methyl gamma-linolenate has a wide range of applications in scientific research:

Chemistry: It is used as a standard in chromatographic analysis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its role in cell membrane structure and function.

Medicine: Methyl gamma-linolenate has shown potential as an anticancer agent, particularly in inducing apoptosis in lung carcinoma cells. It is also investigated for its anti-inflammatory and immunomodulatory properties.

Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health benefits

作用機序

Target of Action

Methyl gamma-linolenate primarily targets cells in the human body, particularly cancer cells . It has been found to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines .

Mode of Action

Methyl gamma-linolenate interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the death of cancer cells, thereby inhibiting the proliferation of neoplasms .

Biochemical Pathways

Methyl gamma-linolenate is involved in the biosynthesis and conversion of fatty acids . It plays a crucial role in the regulation of lipid profiles in cells, impacting cellular functions . The compound is also involved in the enzymatic pathways of desaturase and elongase enzymes .

Result of Action

The primary result of Methyl gamma-linolenate’s action is the induction of apoptosis in targeted cells . This leads to the death of these cells, particularly in the case of cancer cells . It also has an antibacterial effect , making it a potential agent against bacterial infections.

生化学分析

Biochemical Properties

In biochemical research, Methyl gamma-linolenate is particularly valued for its role in investigating the enzymatic pathways involved in the biosynthesis and conversion of fatty acids . This includes studies on desaturase and elongase enzymes, which are crucial for understanding the regulation of lipid profiles in cells and the impact of these interactions .

Cellular Effects

Methyl gamma-linolenate has been found to have significant effects on various types of cells. For instance, it has been shown to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines . This suggests that Methyl gamma-linolenate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Methyl gamma-linolenate exerts its effects through various mechanisms. For instance, it has been shown to inhibit ADP-induced blood platelet aggregation and induce apoptosis . These effects are likely due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: Methyl gamma-linolenate can be synthesized through the esterification of gamma-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, methyl gamma-linolenate is often produced from natural sources like Spirulina platensis using flash chromatography. This method involves the extraction of gamma-linolenic acid from the microalgae, followed by its conversion to the methyl ester form. The isolated product is characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

化学反応の分析

Types of Reactions: Methyl gamma-linolenate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various ester derivatives depending on the nucleophile used.

類似化合物との比較

- Methyl alpha-linolenate

- Methyl linoleate

- Methyl oleate

生物活性

Methyl gamma-linolenate (MGLA), a fatty acid methyl ester derived from gamma-linolenic acid (GLA), has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of MGLA, supported by case studies and research findings.

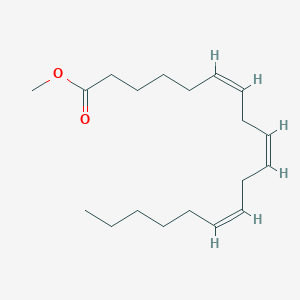

MGLA is characterized by the following chemical structure:

- Chemical Formula: C19H32O2

- CAS Number: 16326-32-2

- Molecular Weight: 296.46 g/mol

MGLA is synthesized through the esterification of GLA with methanol, resulting in a compound that retains the beneficial properties of GLA while enhancing its bioavailability.

Biological Activities

MGLA exhibits a range of biological activities that are relevant to health and disease management:

- Anti-Cancer Properties

- Anti-Inflammatory Effects

- Weight Management

- Immune Modulation

The biological effects of MGLA are mediated through several mechanisms:

- Cell Signaling Pathways: MGLA influences pathways such as NF-κB and MAPK/ERK, which are critical in regulating inflammation and cell survival .

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

- Cytokine Regulation: MGLA modulates cytokine production, thereby influencing both innate and adaptive immune responses .

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, MGLA was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways. The findings support its potential as a chemopreventive agent.

Case Study 2: Weight Management

Research involving overweight subjects demonstrated that supplementation with gamma-linolenate resulted in a statistically significant reduction in weight regain compared to control groups. This effect was attributed to alterations in fatty acid metabolism and appetite regulation mechanisms.

Research Findings Summary Table

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Jubie et al., 2015 | Anti-Cancer | Induced apoptosis in A-549 cells |

| Dietary Study (2007) | Weight Management | Suppressed weight regain post-diet |

| Immune Activation Study (2022) | Immune Modulation | Correlated fatty acid profile with TLR activation |

特性

IUPAC Name |

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWATCOFCPIBM-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344802 | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-32-2 | |

| Record name | Methyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。